molecular formula C15H14O2S B12541122 Benzeneacetaldehyde, 2-[(S)-(4-methylphenyl)sulfinyl]- CAS No. 794525-98-7

Benzeneacetaldehyde, 2-[(S)-(4-methylphenyl)sulfinyl]-

Cat. No.: B12541122
CAS No.: 794525-98-7
M. Wt: 258.3 g/mol
InChI Key: BSERVJJSENUZQO-SFHVURJKSA-N
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Description

Benzeneacetaldehyde, 2-[(S)-(4-methylphenyl)sulfinyl]- is a complex organic compound with a unique structure that includes a benzene ring, an acetaldehyde group, and a sulfinyl group attached to a methylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzeneacetaldehyde, 2-[(S)-(4-methylphenyl)sulfinyl]- typically involves multi-step organic reactions. One common method includes the sulfoxidation of a precursor compound, such as 4-methylphenyl sulfide, followed by the introduction of the benzeneacetaldehyde moiety. The reaction conditions often require specific catalysts and controlled temperatures to ensure the desired stereochemistry and yield.

Industrial Production Methods

In an industrial setting, the production of Benzeneacetaldehyde, 2-[(S)-(4-methylphenyl)sulfinyl]- may involve large-scale sulfoxidation processes using continuous flow reactors. These methods are designed to optimize the efficiency and scalability of the synthesis, ensuring high purity and consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

Benzeneacetaldehyde, 2-[(S)-(4-methylphenyl)sulfinyl]- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfinyl group to a sulfide.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzene ring and the acetaldehyde group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions, including acidic or basic environments.

Major Products Formed

The major products formed from these reactions include sulfone derivatives, sulfides, and substituted benzeneacetaldehyde compounds, depending on the specific reagents and conditions used.

Scientific Research Applications

Benzeneacetaldehyde, 2-[(S)-(4-methylphenyl)sulfinyl]- has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic properties and applications in drug development.

    Industry: It is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which Benzeneacetaldehyde, 2-[(S)-(4-methylphenyl)sulfinyl]- exerts its effects involves interactions with molecular targets such as enzymes and receptors. The sulfinyl group plays a crucial role in these interactions, influencing the compound’s reactivity and binding affinity. Pathways involved may include oxidative stress responses and signal transduction mechanisms.

Comparison with Similar Compounds

Similar Compounds

    Benzeneacetaldehyde: A simpler analog without the sulfinyl group.

    4-Methylphenyl Sulfide: Lacks the benzeneacetaldehyde moiety.

    Phenylacetaldehyde: Similar structure but without the sulfinyl and methylphenyl groups.

Uniqueness

Benzeneacetaldehyde, 2-[(S)-(4-methylphenyl)sulfinyl]- is unique due to the presence of the sulfinyl group, which imparts distinct chemical properties and reactivity. This makes it valuable for specific applications where these properties are advantageous.

Properties

CAS No.

794525-98-7

Molecular Formula

C15H14O2S

Molecular Weight

258.3 g/mol

IUPAC Name

2-[2-[(S)-(4-methylphenyl)sulfinyl]phenyl]acetaldehyde

InChI

InChI=1S/C15H14O2S/c1-12-6-8-14(9-7-12)18(17)15-5-3-2-4-13(15)10-11-16/h2-9,11H,10H2,1H3/t18-/m0/s1

InChI Key

BSERVJJSENUZQO-SFHVURJKSA-N

Isomeric SMILES

CC1=CC=C(C=C1)[S@](=O)C2=CC=CC=C2CC=O

Canonical SMILES

CC1=CC=C(C=C1)S(=O)C2=CC=CC=C2CC=O

Origin of Product

United States

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